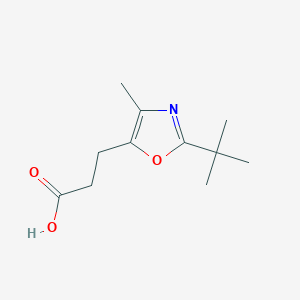
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with a 1,2,4-oxadiazole ring, similar in structure to the queried compound, has demonstrated significant biological activity, including antitumor properties. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and evaluated for their antitumor activity across various cell lines, showcasing the potential of such compounds in cancer research (Maftei et al., 2013).
Chemical Reactions and Mechanisms
Studies have delved into the electrochemical behaviors and reactions involving quinazoline derivatives, shedding light on proton transfer pathways and hydrogen bond formations that are crucial for understanding the chemical properties and reactivities of such compounds (Macías-ruvalcaba et al., 2004).
Applications in Herbicide Development
Quinazoline-2,4-dione derivatives, akin to the compound , have been explored for their herbicidal activity. Research has identified several novel triketone-containing quinazoline-2,4-dione derivatives with significant herbicidal activity against a variety of weeds, highlighting the agricultural applications of these chemicals (Wang et al., 2014).
Photophysical Properties
The study of quinazoline derivatives also extends to their photophysical properties. Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with computational methods like HOMO-LUMO and NBO analysis, have been conducted on related compounds to understand their electronic structures and potential applications in materials science (Sebastian et al., 2015).
Multicomponent Synthesis Techniques
Advancements in synthesis techniques have enabled the efficient creation of complex quinazoline derivatives through multicomponent reactions. For example, PEG1000-based dicationic acidic ionic liquids have been utilized as catalysts in the one-pot synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, demonstrating the versatility and efficiency of modern synthetic methods (Ren et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol" ], "Reaction": [ "To a solution of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol and a suitable catalyst.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool and then filter the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |
CAS RN |
1207025-49-7 |
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-34-21-14-12-20(13-15-21)25-28-24(35-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
OGGLMKIQSPJMPK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)

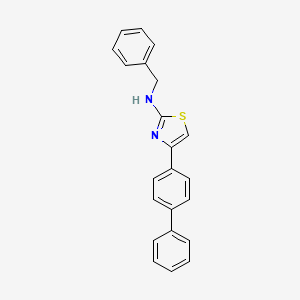
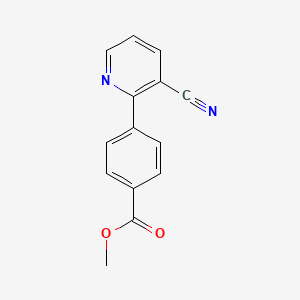
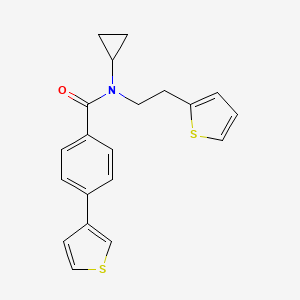

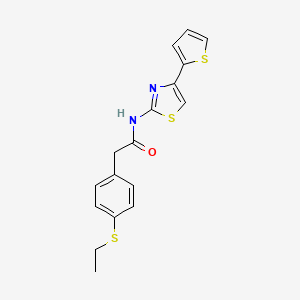

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

